

The Pharmacokinetics of Enzalutamide and Its Metabolites: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetics of enzalutamide, a potent androgen receptor inhibitor, and its primary metabolites. The information compiled herein, including quantitative data, detailed experimental protocols, and pathway visualizations, serves as a comprehensive resource for professionals in the field of pharmacology and drug development.

Executive Summary

Enzalutamide is an orally administered drug approved for the treatment of prostate cancer.[1] [2] It undergoes extensive hepatic metabolism, resulting in two major metabolites: N-desmethylenzalutamide (M2), which is active, and a carboxylic acid metabolite (M1), which is inactive.[3][4] The parent drug, enzalutamide, and its active metabolite, N-desmethylenzalutamide, have long terminal half-lives, reaching steady-state concentrations after approximately one month of daily dosing.[2][3] Enzalutamide is a notable inducer of several cytochrome P450 enzymes, leading to a high potential for drug-drug interactions.[5][6] This guide summarizes the absorption, distribution, metabolism, and excretion (ADME) properties of enzalutamide and its metabolites, presenting key pharmacokinetic parameters in a structured format.

Pharmacokinetic Profile



The pharmacokinetic properties of enzalutamide and its metabolites have been characterized through various clinical studies, including dose-escalation, mass balance, and drug interaction studies.[2][4]

Absorption

Following oral administration, enzalutamide is rapidly absorbed, with the median time to reach maximum plasma concentration (Tmax) occurring approximately 1 to 2 hours post-dose.[3][7] The extent of absorption after an oral dose is at least 84.2%.[4][7] Studies have shown that food does not have a clinically meaningful effect on the extent of enzalutamide exposure (AUC).[2][8]

Distribution

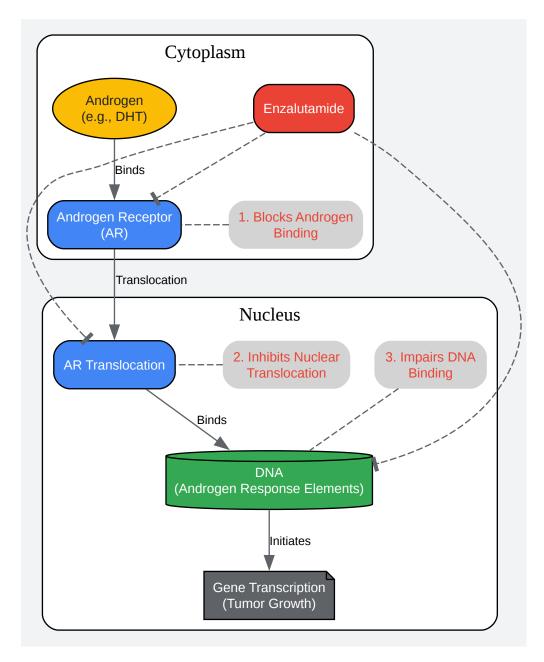
Enzalutamide has an apparent volume of distribution of 110 L after a single oral dose, indicating distribution into tissues.[3][9] Both enzalutamide and its active metabolite, N-desmethylenzalutamide, are highly bound to plasma proteins, primarily albumin. Enzalutamide is 97% to 98% protein-bound, while N-desmethylenzalutamide is 95% protein-bound.[9][10]

Metabolism

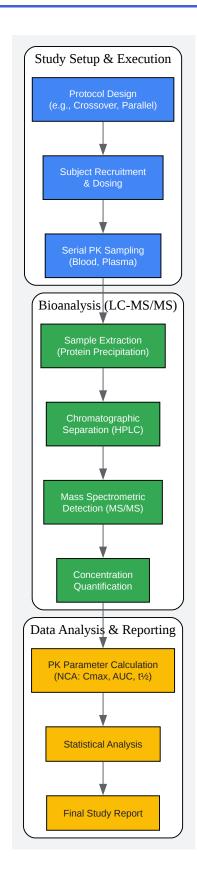
Enzalutamide is primarily eliminated through extensive hepatic metabolism.[2][9] The two main cytochrome P450 enzymes responsible for its metabolism are CYP2C8 and CYP3A4.[1][9] CYP2C8 is the primary enzyme involved in the formation of the active metabolite, N-desmethylenzalutamide (M2).[9] Both enzalutamide and M2 are further metabolized by carboxylesterase 1 to the inactive carboxylic acid metabolite (M1).[9] At steady state, the plasma concentrations of N-desmethylenzalutamide are approximately the same as those of enzalutamide.[4][11] The inactive carboxylic acid metabolite circulates at concentrations about 25% lower than enzalutamide.[4][11]











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